1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione typically involves the condensation of 1,3-dimethylbarbituric acid with an appropriate aldehyde or ketone. One common method involves the use of a Claisen-Schmidt condensation reaction, where 1,3-dimethylbarbituric acid reacts with benzaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
1,3-Dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbarbituric acid: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the synthesis.
Pyrimidine derivatives:
Uniqueness
1,3-Dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
183473-84-9 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.288 |
IUPAC Name |
1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N2O3/c1-16-10-12(14(19)17(2)15(16)20)8-9-13(18)11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChI Key |
GOUBMPQJIIYFIT-CMDGGOBGSA-N |
SMILES |
CN1C=C(C(=O)N(C1=O)C)C=CC(=O)C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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